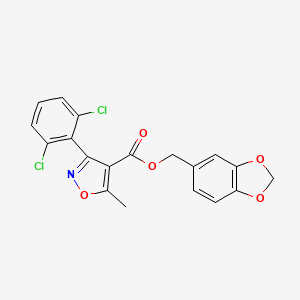

1,3-Benzodioxol-5-ylmethyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

Description

Properties

IUPAC Name |

1,3-benzodioxol-5-ylmethyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2NO5/c1-10-16(18(22-27-10)17-12(20)3-2-4-13(17)21)19(23)24-8-11-5-6-14-15(7-11)26-9-25-14/h2-7H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRNBMJHKZRTLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)OCC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxol-5-ylmethyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the dichlorophenyl group and the formation of the oxazole ring. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-ylmethyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can lead to the formation of reduced derivatives.

Scientific Research Applications

1,3-Benzodioxol-5-ylmethyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-ylmethyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and related derivatives:

Key Observations :

- The benzodioxolylmethyl ester (target compound) has a higher calculated molecular weight (406.22) than the methyl ester (251.67) or carboxylic acid (272.08), suggesting increased steric bulk.

- The carboxylic acid derivative (CAS 3919-76-4) is a stable solid with a high melting point (221–225°C), likely due to hydrogen bonding .

- The methyl ester (CAS 4357-94-2) exhibits lower thermal stability (melting point 56–58°C), typical of ester derivatives .

Substitution Pattern and Activity

- Chlorophenyl Position: Compounds with 2,6-dichlorophenyl substitution (target compound, CAS 3919-76-4) show distinct electronic effects compared to 3,4-dichloro or monochloro analogs. The 2,6-substitution pattern may enhance steric hindrance, influencing receptor binding .

- Benzodioxole vs. Benzyl : The benzodioxole group in the target compound introduces additional oxygen atoms, which could participate in hydrogen bonding or π-π interactions, unlike the simpler benzyl group in .

Biological Activity

The compound 1,3-Benzodioxol-5-ylmethyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 338.19 g/mol. Its structure features a benzodioxole moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H13Cl2NO3 |

| Molecular Weight | 338.19 g/mol |

| CAS Number | Not specified |

Antidiabetic Potential

Recent studies have indicated that derivatives of benzodioxole, including this compound, exhibit significant antidiabetic properties. For instance, research demonstrated that compounds structurally similar to This compound effectively reduced blood glucose levels in diabetic mouse models. One study reported a decrease from to , suggesting strong alpha-amylase inhibition and potential for managing diabetes .

Anticancer Activity

The anticancer efficacy of benzodioxole derivatives has also been explored. In vitro studies have shown that these compounds can inhibit cancer cell proliferation while exhibiting low cytotoxicity towards normal cells. Notably, certain derivatives demonstrated IC50 values comparable to established chemotherapeutic agents . The mechanism of action appears to involve the induction of apoptosis in cancer cells and disruption of cell cycle progression.

The biological activities of This compound may be attributed to its interaction with various biological pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in glucose metabolism and cancer cell survival.

- Modulation of Signaling Pathways : It may affect signaling pathways related to apoptosis and cell proliferation.

- Antioxidant Properties : Some studies suggest that benzodioxole derivatives can reduce oxidative stress within cells.

Study on Antidiabetic Effects

A study conducted on streptozotocin-induced diabetic mice showed that administration of the compound led to a significant reduction in blood glucose levels and improved insulin sensitivity. The results indicate the potential for developing this compound as an antidiabetic agent .

Research on Anticancer Efficacy

Another investigation focused on the anticancer properties of benzodioxole derivatives highlighted their ability to induce apoptosis in various cancer cell lines. The study noted that compounds similar to This compound exhibited promising results in inhibiting tumor growth in vitro .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Benzodioxol-5-ylmethyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate, and what methodological challenges arise during its preparation?

- Answer : The compound’s synthesis likely involves multi-step reactions, including cyclization and esterification. For example, analogous oxazole derivatives are synthesized via refluxing intermediates with aryl acids or using coupling agents like bis(triphenylphosphine)palladium dichloride (as seen in similar oxazole syntheses) . Key challenges include controlling regioselectivity during oxazole ring formation and optimizing reaction conditions (e.g., solvent, temperature) to avoid byproducts. Recrystallization from ethanol or ethyl acetate is commonly employed for purification .

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Answer : X-ray crystallography is the gold standard. Software like SHELXL refines crystallographic data to confirm bond lengths, angles, and stereochemistry . For example, analogous oxazole-carboxylates are analyzed for planarity of the oxazole ring and spatial arrangement of substituents (e.g., dichlorophenyl groups). Discrepancies in thermal displacement parameters may indicate disordered crystallographic sites, requiring iterative refinement .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : Based on structurally related benzoxazoles and oxazoles:

- Use OSHA-compliant goggles and gloves to prevent skin/eye contact .

- Ensure adequate ventilation to mitigate inhalation risks, as halogenated aromatic compounds may release toxic fumes (e.g., carbon monoxide) under decomposition .

- Store in a cool, dry environment away from oxidizing agents, as dichlorophenyl groups may pose flammability risks .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of this compound when scaling up synthesis?

- Answer : Use Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, stoichiometry). For example, palladium catalysts (0.26 mmol) in THF/Et3N mixtures have been optimized for similar cross-coupling reactions . Kinetic studies (e.g., monitoring via HPLC) can pinpoint rate-limiting steps, such as slow esterification or cyclization. Scaling may require transitioning from batch to flow chemistry to maintain temperature control .

Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

- Answer : Discrepancies between experimental and predicted <sup>13</sup>C NMR shifts often arise from solvent effects or conformational flexibility. Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate spectra in the same solvent. For example, methoxy groups in analogous compounds show deviations up to 2 ppm due to solvation; iterative refinement of computational models can align theory with empirical data .

Q. How does computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding affinities. The dichlorophenyl and benzodioxole moieties may engage in hydrophobic interactions, while the oxazole ring could form hydrogen bonds. For instance, similar carboxylates exhibit binding to serum albumin via π-π stacking and van der Waals forces . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Q. What are the implications of structural analogs (e.g., halogen substitution) on the compound’s physicochemical properties?

- Answer : Bromine or fluorine substitution at the dichlorophenyl group alters lipophilicity (logP) and bioavailability. For example, replacing Cl with Br in a related compound increased logP by 0.5 units, enhancing membrane permeability but reducing aqueous solubility . Use HPLC-MS to correlate substituent effects with retention times and stability under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.